molecular formula C20H19FN2O2S B2486183 1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea CAS No. 2380177-27-3

1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea

Cat. No.: B2486183
CAS No.: 2380177-27-3
M. Wt: 370.44
InChI Key: HCJHEVKPMYGDAY-UHFFFAOYSA-N
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Description

The compound “1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea” is a complex organic molecule. It contains several functional groups including a urea group (-NH-CO-NH2), a fluorophenyl group (a benzene ring with a fluorine atom), a hydroxy group (-OH), and a thiophenyl group (a thiophene ring attached to a benzene ring). Each of these groups contributes to the compound’s properties and potential reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the urea group. The exact structure would depend on the spatial arrangement of these groups and any potential intramolecular hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the polar urea and hydroxy groups. These could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar urea and hydroxy groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could potentially be investigated for use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceuticals .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c21-17-9-3-14(4-10-17)12-22-20(25)23-13-18(24)15-5-7-16(8-6-15)19-2-1-11-26-19/h1-11,18,24H,12-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJHEVKPMYGDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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